![molecular formula C7H6ClN3O2 B13781841 5-Nitro-1H-benzimidazole monohydrochloride CAS No. 72928-09-7](/img/structure/B13781841.png)
5-Nitro-1H-benzimidazole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-1H-benzimidazole monohydrochloride is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring with a nitro group at the 5-position. This compound is of significant interest due to its diverse biological and chemical properties, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1H-benzimidazole monohydrochloride typically involves the nitration of benzimidazole. One common method includes the reaction of benzimidazole with nitric acid in the presence of sulfuric acid, resulting in the nitration at the 5-position. The product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves controlled nitration reactions, purification steps, and conversion to the monohydrochloride form to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-1H-benzimidazole monohydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 5-Amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Oxidation: Oxidized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-1H-benzimidazole monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Nitro-1H-benzimidazole monohydrochloride involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also bind to specific enzymes or receptors, inhibiting their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitrobenzimidazole: Similar structure but without the hydrochloride group.
2-Nitrobenzimidazole: Nitro group at the 2-position instead of the 5-position.
5-Amino-1H-benzimidazole: Reduction product of 5-Nitro-1H-benzimidazole.
Uniqueness
5-Nitro-1H-benzimidazole monohydrochloride is unique due to its specific nitro group positioning and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to other benzimidazole derivatives.
Eigenschaften
72928-09-7 | |
Molekularformel |
C7H6ClN3O2 |
Molekulargewicht |
199.59 g/mol |
IUPAC-Name |
6-nitro-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-10(12)5-1-2-6-7(3-5)9-4-8-6;/h1-4H,(H,8,9);1H |
InChI-Schlüssel |
BIKRVCZWEMDSGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.